molecular formula C14H11BrClNO2 B5789799 N~1~-(3-bromophenyl)-5-chloro-2-methoxybenzamide

N~1~-(3-bromophenyl)-5-chloro-2-methoxybenzamide

Cat. No.: B5789799
M. Wt: 340.60 g/mol
InChI Key: WSOVUZXOMLSLCP-UHFFFAOYSA-N
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Description

N~1~-(3-bromophenyl)-5-chloro-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a chlorobenzene ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-bromophenyl)-5-chloro-2-methoxybenzamide typically involves the reaction of 3-bromobenzoyl chloride with 5-chloro-2-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N1-(3-bromophenyl)-5-chloro-2-methoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-bromophenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N~1~-(3-bromophenyl)-5-chloro-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(3-bromophenyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chlorobenzene moieties can facilitate binding to hydrophobic pockets, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2-chlorobenzamide
  • N-(3-bromophenyl)-4-chlorobenzamide
  • N-(3-bromophenyl)-5-methoxybenzamide

Uniqueness

N~1~-(3-bromophenyl)-5-chloro-2-methoxybenzamide is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the benzamide scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-bromophenyl)-5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-6-5-10(16)8-12(13)14(18)17-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOVUZXOMLSLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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